molecular formula C17H21ClF2O3 B1326369 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898757-35-2

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326369
CAS No.: 898757-35-2
M. Wt: 346.8 g/mol
InChI Key: LMYSVENAKRJHBY-UHFFFAOYSA-N
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Description

2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, difluorinated positions, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of acetone with ethylene glycol.

    Introduction of the Valerophenone Moiety: This step involves the Friedel-Crafts acylation of the dioxane derivative with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination and Fluorination: The final steps involve the selective chlorination and fluorination of the phenyl ring using reagents such as thionyl chloride and diethylaminosulfur trifluoride, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies to understand the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity through halogen bonding, while the dioxane ring provides steric hindrance, influencing its overall activity. The compound may inhibit or activate specific pathways depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)acetophenone
  • 2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)benzophenone

Uniqueness

2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to its valerophenone moiety, which imparts distinct physicochemical properties compared to its analogs. The combination of chlorination, fluorination, and the dioxane ring makes it particularly versatile for various applications.

Biological Activity

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, often referred to as difluorovalero , is a fluorinated organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H21ClF2O3
  • Molar Mass : 346.8 g/mol
  • CAS Number : 898757-35-2

The structure of difluorovalero features a chloro and difluoro substitution on the aromatic ring, along with a dioxane moiety that may influence its biological interactions.

PropertyValue
SolubilityModerate in organic solvents
Melting PointNot specified
Log P (Partition Coefficient)Not specified

Antiviral Properties

Research indicates that compounds with similar structural features to difluorovalero exhibit antiviral activity. For instance, studies on halogenated benzimidazoles have shown significant antiviral effects against human cytomegalovirus (HCMV), suggesting that difluorovalero may possess similar properties due to its halogen substitutions .

The proposed mechanism for the biological activity of difluorovalero involves interference with viral replication pathways. Compounds like difluorovalero may inhibit key enzymes involved in the viral life cycle or alter host cell signaling pathways, leading to reduced viral load.

Inhibition Studies

In vitro studies have demonstrated that fluorinated compounds can interact with various cytochrome P450 enzymes, which are critical for drug metabolism. The inhibition of these enzymes may lead to altered pharmacokinetics of co-administered drugs .

Case Study 1: Antiviral Efficacy

In a controlled study examining the effects of difluorovalero analogs on HCMV, researchers reported an IC50 (half-maximal inhibitory concentration) value indicating effective antiviral activity. The study observed that structural modifications significantly influenced the compound's efficacy and cytotoxicity .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic analysis involving similar fluorinated compounds suggested that the presence of bulky groups like the dioxane moiety can enhance bioavailability while potentially reducing toxicity. This profile is crucial for developing therapeutic agents with improved safety and efficacy profiles .

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-13(19)14(20)8-12(11)18/h7-8,16H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYSVENAKRJHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2Cl)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646075
Record name 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-35-2
Record name 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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